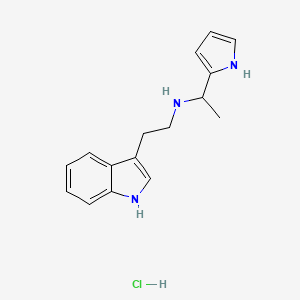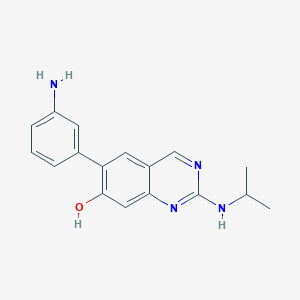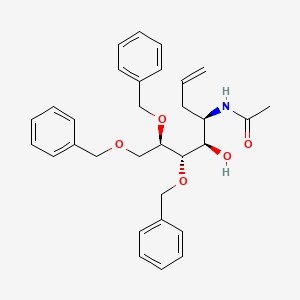
N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide” is a complex organic compound characterized by multiple benzyloxy groups and a hydroxyl group attached to an oct-1-en-4-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide” typically involves multiple steps:
Formation of the Oct-1-en-4-yl Backbone: This step involves the construction of the oct-1-en-4-yl backbone through a series of reactions such as aldol condensation, Wittig reaction, or other carbon-carbon bond-forming reactions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through benzylation reactions, where benzyl halides react with hydroxyl groups in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The double bond in the oct-1-en-4-yl backbone can be reduced to form a saturated compound.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzyloxy derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of “N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide” would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)acetamide: can be compared with other benzyloxy-substituted compounds and acetamide derivatives.
Unique Features: The presence of multiple benzyloxy groups and a hydroxyl group on the oct-1-en-4-yl backbone makes it unique compared to other similar compounds.
List of Similar Compounds
- This compound
- N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)formamide
- N-((4R,5R,6S,7R)-6,7,8-tris(benzyloxy)-5-hydroxyoct-1-en-4-yl)propionamide
Propriétés
Formule moléculaire |
C31H37NO5 |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
N-[(4R,5R,6S,7R)-5-hydroxy-6,7,8-tris(phenylmethoxy)oct-1-en-4-yl]acetamide |
InChI |
InChI=1S/C31H37NO5/c1-3-13-28(32-24(2)33)30(34)31(37-22-27-18-11-6-12-19-27)29(36-21-26-16-9-5-10-17-26)23-35-20-25-14-7-4-8-15-25/h3-12,14-19,28-31,34H,1,13,20-23H2,2H3,(H,32,33)/t28-,29-,30-,31-/m1/s1 |
Clé InChI |
CIPREVAQNOZOJR-OMRVPHBLSA-N |
SMILES isomérique |
CC(=O)N[C@H](CC=C)[C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES canonique |
CC(=O)NC(CC=C)C(C(C(COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15062835.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)
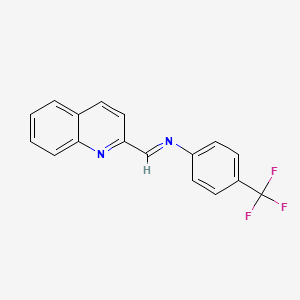

![2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate](/img/structure/B15062872.png)
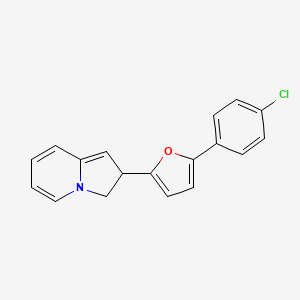
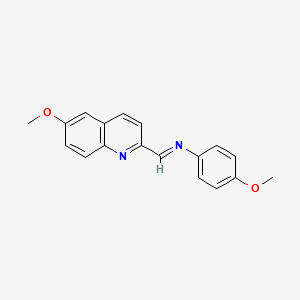
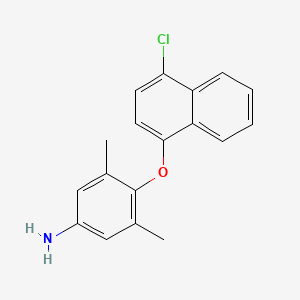
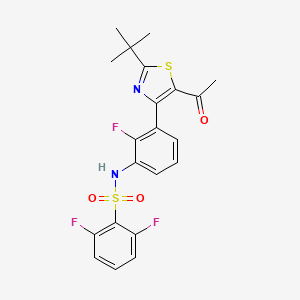
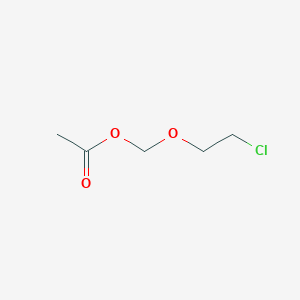
![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
